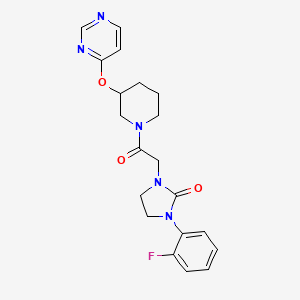

1-(2-Fluorophenyl)-3-(2-oxo-2-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethyl)imidazolidin-2-one

Description

This compound features an imidazolidin-2-one core substituted with a 2-fluorophenyl group and a 3-(pyrimidin-4-yloxy)piperidin-1-yl-ethyl moiety. The fluorine atom at the ortho position of the phenyl ring enhances electronic effects and steric interactions, while the pyrimidine-piperidine side chain provides hydrogen-bonding capabilities and conformational flexibility.

Properties

IUPAC Name |

1-(2-fluorophenyl)-3-[2-oxo-2-(3-pyrimidin-4-yloxypiperidin-1-yl)ethyl]imidazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN5O3/c21-16-5-1-2-6-17(16)26-11-10-25(20(26)28)13-19(27)24-9-3-4-15(12-24)29-18-7-8-22-14-23-18/h1-2,5-8,14-15H,3-4,9-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTCNQVFVEHJUQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CN2CCN(C2=O)C3=CC=CC=C3F)OC4=NC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Fluorophenyl)-3-(2-oxo-2-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethyl)imidazolidin-2-one, often referred to by its chemical structure and CAS number (1115372-11-6), is a compound of interest in medicinal chemistry due to its potential biological activities. This article compiles relevant research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's molecular formula is C₁₈H₁₈F N₃O₂, with a molecular weight of approximately 335.36 g/mol. Its structure includes a fluorophenyl group, an imidazolidinone core, and a pyrimidine moiety linked via a piperidine ring, which contributes to its pharmacological properties.

Biological Activity Overview

Research has indicated that the compound exhibits various biological activities, particularly in the fields of neuropharmacology and oncology. Below are some key findings regarding its biological effects:

Anticonvulsant Activity

A study synthesized several derivatives similar to the target compound, demonstrating significant anticonvulsant properties. The mechanism was suggested to involve modulation of benzodiazepine receptors, indicating potential for treating seizure disorders .

Antitumor Activity

Preliminary investigations into the antitumor activity of related compounds have shown promising results in inhibiting cancer cell proliferation. The imidazolidinone structure is known for its ability to interact with DNA and disrupt cancer cell cycles .

Neuroprotective Effects

The compound has been evaluated for neuroprotective effects against oxidative stress in neuronal cells. In vitro studies indicated that it could reduce cell death induced by oxidative agents, suggesting potential applications in neurodegenerative diseases .

Data Tables

| Activity | Effect | Reference |

|---|---|---|

| Anticonvulsant | Significant activity | |

| Antitumor | Inhibition of cell proliferation | |

| Neuroprotective | Reduction in oxidative stress-induced cell death |

Case Studies

- Anticonvulsant Study : A series of 2-substituted oxadiazoles were synthesized and tested for anticonvulsant activity. The results showed that compounds with structural similarities to the target compound exhibited significant efficacy in both PTZ (Pentylenetetrazol) and MES (Maximal Electroshock) models of epilepsy .

- Antitumor Investigation : In a study focusing on imidazolidinone derivatives, compounds were tested against various cancer cell lines. The results indicated that certain derivatives had IC50 values in the low micromolar range, suggesting strong potential for further development as anticancer agents .

- Neuroprotection : Research involving neuroprotective compounds highlighted that those with similar structures could effectively mitigate neuronal damage under stress conditions. The target compound's ability to modulate oxidative stress responses was particularly noted as a promising therapeutic avenue for conditions like Alzheimer's disease .

Scientific Research Applications

Anticancer Activity

Research indicates that imidazolidinones, including derivatives like 1-(2-Fluorophenyl)-3-(2-oxo-2-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethyl)imidazolidin-2-one, exhibit promising anticancer properties. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, such as cell cycle arrest and modulation of apoptotic pathways .

Enzyme Inhibition

This compound may also serve as an inhibitor for specific enzymes involved in disease pathways. For instance, derivatives of imidazolidinones have been explored for their ability to inhibit carbonic anhydrase, which plays a role in various physiological processes and is implicated in cancer progression . The structural features of this compound suggest it could be optimized for enhanced enzyme binding affinity.

Antimicrobial Activity

The incorporation of a pyrimidine moiety has been associated with antimicrobial properties. Compounds featuring similar scaffolds have demonstrated effectiveness against various bacterial strains, making them potential candidates for developing new antibiotics or adjunct therapies .

Synthesis and Modification

The synthesis of this compound typically involves multi-step reactions that require careful optimization to achieve high yields and purity. The synthetic routes often leverage readily available starting materials and utilize regioselective reactions to construct the desired imidazolidinone framework efficiently .

Case Studies and Research Findings

Several studies highlight the applications and effectiveness of imidazolidinone derivatives:

Comparison with Similar Compounds

Structural Modifications and Key Differences

The table below summarizes structural variations among analogs and their hypothesized pharmacological implications:

Analysis of Pharmacological and Physicochemical Properties

- Core Modifications : Replacing imidazolidin-2-one with benzimidazole () introduces planarity, which could favor interactions with planar biological targets (e.g., DNA topoisomerases) but reduce selectivity for kinase targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.